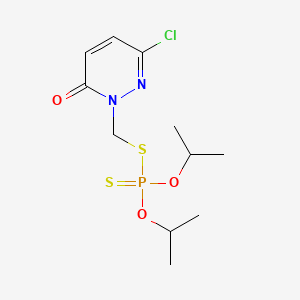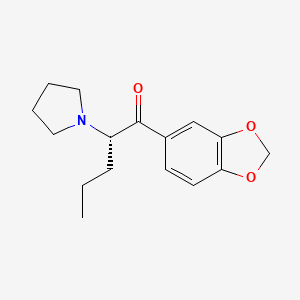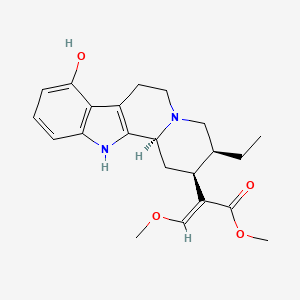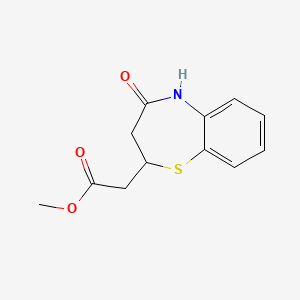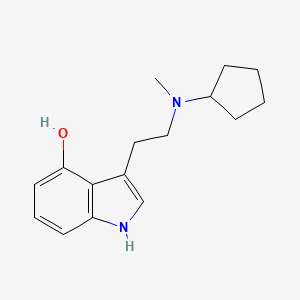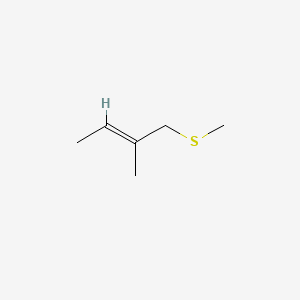
N,2-Diphenyl-N-(phenylacetyl)glycine ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It belongs to the class of Schiff bases and can be converted to amino alcohols and amino esters .
- The compound’s systematic name reflects its structure: it contains two phenyl groups, an acetyl group, and an ethyl ester.
- Its IUPAC name is ethyl 2-anilinoacetate .
N,2-Diphenyl-N-(phenylacetyl)glycine ethyl ester: is a chemical compound with the molecular formula and a molecular weight of .
Vorbereitungsmethoden
Synthetic Routes: One common synthetic route involves the reaction of with in the presence of a base, followed by acidification to yield the target compound.
Reaction Conditions: The reaction typically occurs in an organic solvent (such as ethanol) with mild temperatures.
Industrial Production: While not widely produced industrially, the compound can be synthesized on a laboratory scale.
Analyse Chemischer Reaktionen
Reactivity: N,2-Diphenyl-N-(phenylacetyl)glycine ethyl ester can undergo various reactions, including , , and reactions.
Common Reagents and Conditions: Acidic or basic conditions are often used for hydrolysis or esterification. For example, hydrolysis with aqueous acid or base yields the corresponding glycine and phenylacetic acid.
Major Products: The primary products depend on the specific reaction conditions, but they include , , and the corresponding ester derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of other molecules due to its versatile reactivity.
Biology: Researchers use it as a precursor for designing bioactive compounds.
Medicine: Although not directly used in medicine, its derivatives may have pharmacological applications.
Industry: Limited industrial applications exist, but it remains relevant in chemical research.
Wirkmechanismus
- The exact mechanism of action for N,2-Diphenyl-N-(phenylacetyl)glycine ethyl ester is not well-documented.
- It likely interacts with specific molecular targets or pathways due to its structural features.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: A related compound is Noopept (1-(2-Phenylacetyl)-L-prolyl-glycine ethyl ester), which has cognitive-enhancing properties.
Uniqueness: N,2-Diphenyl-N-(phenylacetyl)glycine ethyl ester stands out due to its specific structure and reactivity.
Eigenschaften
CAS-Nummer |
83529-30-0 |
|---|---|
Molekularformel |
C24H23NO3 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
ethyl 2-phenyl-2-(N-(2-phenylacetyl)anilino)acetate |
InChI |
InChI=1S/C24H23NO3/c1-2-28-24(27)23(20-14-8-4-9-15-20)25(21-16-10-5-11-17-21)22(26)18-19-12-6-3-7-13-19/h3-17,23H,2,18H2,1H3 |
InChI-Schlüssel |
MDUOIBBTBJENPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CC=CC=C1)N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



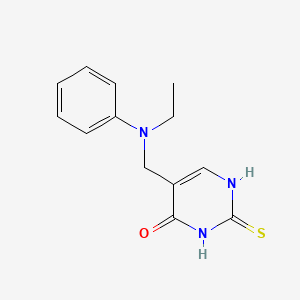
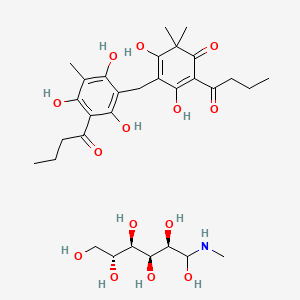
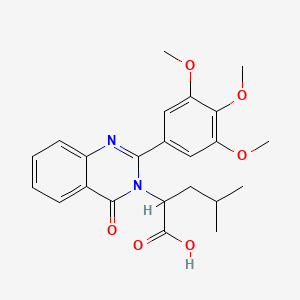
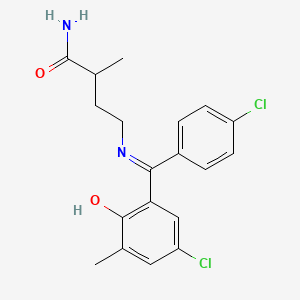
![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone](/img/structure/B12761757.png)
